N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide is a chemical compound with the molecular formula C_8H_20F_3IN_2O_2. This compound is known for its unique structure, which includes a trifluoromethyl group and a dihydroxypropan-1-aminium iodide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide typically involves the reaction of triethylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine .
Analyse Chemischer Reaktionen
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO_4) or osmium tetroxide (OsO_4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The compound can undergo substitution reactions with nucleophiles like ammonia (NH_3) or primary amines (RNH_2).
Alkylation: Alkylation reactions can be performed using alkyl halides in the presence of a base
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide involves its interaction with molecular targets through its trifluoromethyl and dihydroxypropan-1-aminium iodide groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide can be compared with similar compounds such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride: This compound shares the trifluoromethyl group but lacks the dihydroxypropan-1-aminium iodide moiety.
Triethylamine: While it shares the triethylamine component, it does not have the trifluoromethyl or dihydroxypropan-1-aminium iodide groups.
Tetraethylammonium iodide: This compound has a similar ammonium iodide structure but lacks the trifluoromethyl and dihydroxypropan-1-aminium groups
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
89725-59-7 |
---|---|
Molekularformel |
C9H19F3INO2 |
Molekulargewicht |
357.15 g/mol |
IUPAC-Name |
triethyl-(3,3,3-trifluoro-2,2-dihydroxypropyl)azanium;iodide |
InChI |
InChI=1S/C9H19F3NO2.HI/c1-4-13(5-2,6-3)7-8(14,15)9(10,11)12;/h14-15H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MXRQWXMPDMCYOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC(C(F)(F)F)(O)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.